molecular formula C13H13N B167866 1-Biphenyl-2-Ylmethanamine CAS No. 1924-77-2

1-Biphenyl-2-Ylmethanamine

Cat. No.: B167866
CAS No.: 1924-77-2
M. Wt: 183.25 g/mol
InChI Key: YHXKXVFQHWJYOD-UHFFFAOYSA-N
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Description

1-biphenyl-2-ylmethanamine is an organic compound belonging to the class of biphenyls and derivatives. These compounds contain two benzene rings linked together by a carbon-carbon bond. The chemical formula for this compound is C₁₃H₁₃N, and it has a molecular weight of 183.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-biphenyl-2-ylmethanamine can be synthesized through several methods. One common method involves the reaction of biphenyl-2-carboxaldehyde with ammonia or an amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions

1-biphenyl-2-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-biphenyl-2-ylmethanamine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-biphenyl-2-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-biphenyl-2-ylmethanamine is unique due to its specific amine group attached to the methylene bridge, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

(2-phenylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXKXVFQHWJYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940902
Record name 1-([1,1'-Biphenyl]-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1924-77-2
Record name 1924-77-2
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-([1,1'-Biphenyl]-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1924-77-2
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Synthesis routes and methods

Procedure details

N-(2-Phenyl-phenylmethyl)-phthalimide (6.5 g) in 25 cc of hydrazine hydrate were stirred at room temperature overnight. Ice water was added and the solid separated by filtration. The filtrate was salted out with brine and extracted with ethyl acetate. The ethyl acetate extract was washed with water, dried over magnesium sulfate, filtered and concentrated to dryness to afford 3 g of subtitled product as an oil.
Name
N-(2-Phenyl-phenylmethyl)-phthalimide
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 2-phenylbenzylamine derivatives in the context of morphine-related research?

A: The morphine molecule can be structurally related to 2-phenylbenzylamine (also called α-(2-diphenyl)-β-aminoethane). [] Researchers are interested in synthesizing various derivatives of 2-phenylbenzylamine, such as N-substituted alkyl or dialkyl-aminoalkyl derivatives, to explore their potential as morphine analogs. [] These analogs may exhibit analgesic properties or provide insights into the structure-activity relationships of opioid compounds.

Q2: How does the structural modification of N,N-dibenzoyl-2-phenylbenzylamine impact its nitrogen atom compared to N-methyldibenzamide?

A: Replacing a methyl hydrogen atom in N-methyldibenzamide with a 2-biphenyl substituent results in N,N‐dibenzoyl‐2‐phenylbenzylamine. [] This structural modification primarily affects the nitrogen atom by reducing its pyramidalization. [] This alteration in geometry could influence the molecule's overall conformation and interactions with potential targets.

Q3: What are the potential applications of 2-phenylbenzylamine and its derivatives based on the available research?

A: While the provided abstracts do not explicitly delve into specific applications, the synthesis of 2-phenylbenzylamine derivatives, particularly those structurally related to morphine, suggests a strong interest in their potential pharmacological properties. [] Further research exploring the structure-activity relationships and pharmacological profiles of these compounds is needed to determine their potential therapeutic applications.

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